molecular formula C12H8BrF B14218509 2-(2-Bromo-2-fluoroethenyl)naphthalene CAS No. 808132-92-5

2-(2-Bromo-2-fluoroethenyl)naphthalene

Cat. No.: B14218509
CAS No.: 808132-92-5
M. Wt: 251.09 g/mol
InChI Key: GNOAVGPFXABJNI-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-fluoroethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromo and fluoro substituent on the ethenyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-fluoroethenyl)naphthalene typically involves the bromination and fluorination of naphthalene derivatives. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromonaphthalene can then be subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas source .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-fluoroethenyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-fluoroethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its bromo and fluoro substituents enhance its reactivity and selectivity in these reactions. The compound’s interaction with biological targets can lead to the modulation of specific pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-2-fluoroethenyl)naphthalene is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and selectivity in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its mono-substituted counterparts .

Properties

CAS No.

808132-92-5

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

2-(2-bromo-2-fluoroethenyl)naphthalene

InChI

InChI=1S/C12H8BrF/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H

InChI Key

GNOAVGPFXABJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(F)Br

Origin of Product

United States

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